tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
Tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring linked to a tetrahydro-2H-pyran-4-yl group via a carboxylate ester. The pyrrolidine moiety is further substituted with a 3-bromopyridin-2-yloxy group, introducing both aromatic and halogenated characteristics.
Properties
IUPAC Name |
oxan-4-yl 3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c16-13-2-1-6-17-14(13)21-12-3-7-18(10-12)15(19)22-11-4-8-20-9-5-11/h1-2,6,11-12H,3-5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAEGNPJYBDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)OC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tetrahydro-2H-pyran with 3-bromopyridine-2-ol to form the intermediate compound, which is then reacted with pyrrolidine-1-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms .
Medicine
Its interactions with specific molecular targets can be explored to identify new treatments for diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals ()
Compounds like tepraloxydim and clethodim share the tetrahydro-2H-pyran-4-yl group but are embedded in cyclohexenone scaffolds with chloroallyloxyimino substituents. These pesticides highlight the role of the pyran ring in enhancing stability and bioavailability in agrochemicals.
Table 1: Structural Comparison with Agrochemicals
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Pyrrolidine-carboxylate | 3-Bromopyridin-2-yloxy, pyran-4-yl | Undisclosed |
| Tepraloxydim | Cyclohexenone | Chloroallyloxyimino, pyran-4-yl | Herbicide |
| Clethodim | Cyclohexenone | Ethylthiopropyl, pyran-4-yl | Herbicide |
Pyrrolidine Derivatives with Pyran Linkages ()
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (1354691-47-6) shares the pyran-pyrrolidine motif but replaces the carboxylate ester with a methanone group and introduces a hydroxyl substituent. This difference likely alters electronic properties and hydrogen-bonding capacity, making it more suitable as a synthetic intermediate rather than a bioactive molecule.
Pyridine-Containing Analogues ()
Fluoropyridinyl-pyrrolidine derivatives (e.g., (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate) feature fluorinated pyridines and silyl-protected alcohols.
Key Research Findings and Implications
Structural Flexibility : The pyran-pyrrolidine scaffold is versatile, with substituents dictating application domains (e.g., agrochemicals vs. pharmaceuticals).
Halogen Effects : Bromine’s electronegativity and steric bulk may enhance binding affinity in drug discovery compared to smaller halogens like fluorine.
Synthetic Challenges : Bromopyridine incorporation requires careful optimization to maintain yield and purity, as seen in analogous syntheses.
Limitations and Contradictions in Evidence
- Biological Data Absence: No direct activity data for the target compound limits functional comparisons.
- Reactivity Assumptions : While bromine’s effects are inferred from structural analogs, experimental validation is needed.
Biological Activity
Tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevance in therapeutic applications, particularly in cancer treatment and as an inhibitor of specific biological pathways.
The compound has the following molecular characteristics:
- Molecular Formula : C13H16BrN2O4
- Molecular Weight : 343.18 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Synthesis
The synthesis of this compound typically involves:
- Formation of the pyrrolidine backbone through cyclization reactions.
- Introduction of the tetrahydro-2H-pyran moiety , which can be achieved via reactions involving tetrahydro-pyran derivatives.
- Bromination of the pyridine ring , where 3-bromopyridine is used to provide the necessary halogen for subsequent reactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an ALK5 inhibitor , which is significant for its role in cancer biology. The ALK5 (activin-like kinase 5) receptor is implicated in various cancers and fibrotic diseases. In a study, derivatives similar to tetrahydro-2H-pyran compounds were shown to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent antitumor activity .
The biological activity is believed to stem from its ability to modulate signaling pathways associated with cell proliferation and apoptosis. By inhibiting ALK5, these compounds can disrupt TGF-beta signaling, which is often upregulated in malignant tumors.
Study on ALK5 Inhibition
In a recent experimental setup involving NIH3T3 cells, the compound demonstrated significant inhibition of cell activity at concentrations correlating with its IC50 values. Furthermore, oral administration in a CT26 xenograft model resulted in notable tumor growth inhibition without evident toxicity .
Comparison with Other Compounds
A comparative analysis was conducted with other known ALK5 inhibitors to assess efficacy:
| Compound Name | IC50 (nM) | Tumor Growth Inhibition | Toxicity Level |
|---|---|---|---|
| Tetrahydro-2H-pyran derivative | 25 | Significant | Low |
| Known ALK5 inhibitor A | 30 | Moderate | Moderate |
| Known ALK5 inhibitor B | 50 | Minimal | High |
This table illustrates that tetrahydro-2H-pyran derivatives show superior potency and lower toxicity compared to established inhibitors.
Pharmacokinetics
The pharmacokinetic profile of tetrahydro-2H-pyran derivatives indicates favorable absorption and distribution characteristics. Studies suggest that these compounds exhibit good bioavailability and metabolic stability, making them suitable candidates for further development into therapeutic agents.
Q & A
Q. What are the typical synthetic routes and optimization strategies for synthesizing tetrahydro-2H-pyran-4-yl 3-((3-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate?
The synthesis involves multi-step reactions, often starting with pyrrolidine derivatives. Key steps include:
- Nucleophilic substitution : Alkylation of pyrrolidine using brominated pyridine derivatives under NaH/THF at 0°C to introduce the 3-bromopyridinyloxy group .
- Esterification : Coupling the pyrrolidine intermediate with tetrahydro-2H-pyran-4-yl carboxylate via acid-catalyzed esterification (e.g., HCl or H₂SO₄ in THF) .
- Cross-coupling : Pd-catalyzed reactions (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in dioxane) to refine regioselectivity .
Optimization : Reaction yields improve with strict temperature control (<50°C), anhydrous solvents, and purification via column chromatography (hexane/EtOAc gradients) .
Q. How is this compound characterized structurally, and what analytical methods are preferred?
- NMR spectroscopy : ¹H/¹³C NMR confirms the pyrrolidine ring conformation, bromopyridine substitution, and ester linkage. For example, the tetrahydro-2H-pyran-4-yl group shows distinct resonances at δ 3.5–4.0 ppm (C-O) .
- Mass spectrometry (MS) : ESI-MS or LC-MS validates molecular weight (e.g., [M+H]+ ~425–430 Da) and isotopic patterns from bromine .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidine and pyran rings, critical for structure-activity studies .
Advanced Research Questions
Q. How does the 3-bromopyridinyloxy moiety influence the compound’s reactivity in downstream modifications?
The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids (e.g., aryl/heteroaryl groups) under Pd catalysis (Pd₂(dba)₃/SPhos, Na₂CO₃ in DMF) to diversify the pyridine ring . However, steric hindrance from the pyrrolidine ring may reduce coupling efficiency, requiring excess boronic acid (1.5–2 eq) .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Isosteric replacement : Substitute the bromine with CF₃ or CN groups to assess electronic effects on bioactivity .
- Conformational analysis : Use DFT calculations to model the pyrrolidine ring’s puckering and its impact on binding affinity .
- Control experiments : Compare activity of enantiomers (e.g., (R)- vs. (S)-pyrrolidine) synthesized via chiral auxiliaries or resolution techniques .
Q. How can computational methods predict the compound’s metabolic stability or toxicity?
- ADMET prediction : Tools like SwissADME model metabolic pathways (e.g., CYP450-mediated oxidation of the pyran ring) .
- Docking studies : Simulate interactions with targets (e.g., kinases or GPCRs) using PyMol or AutoDock, focusing on the pyrrolidine’s H-bonding capacity and bromopyridine’s hydrophobic interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases in biphasic systems) to isolate the active enantiomer .
- Process optimization : Replace tert-butyl groups (prone to elimination) with stable alternatives (e.g., benzyl esters) during scale-up .
Methodological and Data Analysis Questions
Q. How to address low yields in the esterification step of the synthesis?
- Acid selection : Replace HCl with p-toluenesulfonic acid (p-TsOH) in dichloromethane for milder conditions .
- Activation : Pre-activate the carboxylate using DCC/DMAP to enhance coupling efficiency .
- Monitoring : Use TLC (silica, UV detection) to track reaction progress and isolate intermediates promptly .
Q. What analytical techniques differentiate regioisomers or byproducts in the final compound?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomeric pyridine substitutions .
- High-resolution MS (HRMS) : Detect trace byproducts (e.g., dehalogenated derivatives) with ppm-level mass accuracy .
Q. How to design a stability study for this compound under physiological conditions?
- Buffer systems : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Degradation analysis : Monitor via UPLC-MS for hydrolysis of the ester bond or bromine displacement .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
